molecular formula C22H22N4O3S B2966688 2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894029-47-1

2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B2966688
CAS No.: 894029-47-1
M. Wt: 422.5
InChI Key: DUCNBYSTNPMBJY-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with two 4-methoxyphenyl groups. The thiazolo[3,2-b][1,2,4]triazole system is a bicyclic heterocycle that combines thiazole and triazole moieties, imparting unique electronic and steric properties. The 4-methoxy substituents on both aromatic rings contribute to electron-donating effects, influencing solubility and intermolecular interactions .

Spectroscopic characterization would rely on ¹H/¹³C-NMR to confirm tautomeric forms (thione vs. thiol) and IR to identify functional groups like C=S (1243–1258 cm⁻¹) and NH (3150–3414 cm⁻¹) .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-28-18-7-3-15(4-8-18)13-20(27)23-12-11-17-14-30-22-24-21(25-26(17)22)16-5-9-19(29-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCNBYSTNPMBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 408.48 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H20N4O3SC_{21}H_{20}N_{4}O_{3}S
Molecular Weight408.48 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and triazole moieties, which are known for their diverse pharmacological profiles. Various methods such as microwave-assisted synthesis have been reported to enhance yield and purity .

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial fatty acid biosynthesis through targeting enzymes like FabI .

Anticancer Properties

Studies have demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives possess anticancer activities. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. The results suggest that it may induce apoptosis and inhibit cell proliferation, likely through interference with critical cellular pathways .

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase (COX) enzymes has been noted in related studies. This inhibition is crucial as COX enzymes play a significant role in inflammation and pain pathways. Compounds with similar structures have been shown to alleviate symptoms associated with inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, leading to reduced activity of targets such as COX and FabI.
  • Molecular Interactions : The presence of heteroatoms allows for hydrogen bonding and π–π stacking interactions with biomolecules, enhancing binding affinity .
  • Apoptotic Pathways : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells by modulating key signaling molecules.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several thiazolo[3,2-b][1,2,4]triazole derivatives against common pathogens. The results indicated that compounds similar to the one discussed showed minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against Candida albicans and E. coli .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that the compound exhibited cytotoxicity with IC50 values indicating significant potential for further development as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

Linker Flexibility: Ethyl spacers (as in the target compound and ) improve conformational adaptability, while rigid oxalamide linkers () may restrict mobility.

Spectral Trends :

  • The ¹³C-NMR signal for the thiazolo-triazole C-8 position ranges from 164–166 ppm, consistent across derivatives .
  • Methoxy groups exhibit characteristic δ ~55 ppm in ¹³C-NMR .

Thermal Stability :

  • Melting points correlate with crystallinity; derivatives with halogen substituents (e.g., 8b) show lower melting points than those with methoxy groups (e.g., 9b) .

Q & A

Q. What are the established synthetic routes for preparing 2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's synthesis likely involves multi-step reactions, starting with the formation of the thiazolo-triazole core. A common approach for analogous structures (e.g., thiazole-triazole hybrids) involves cyclocondensation of thioamides with hydrazines, followed by alkylation or acetylation steps . For example:

Core Formation : React 2-amino-4-substituted thiazole with a hydrazine derivative under reflux in ethanol to form the triazole ring .

Acetamide Functionalization : Use acetonitrile and anhydrous aluminum chloride to introduce the acetamide group .
Optimization tips:

  • Employ microwave-assisted synthesis to reduce reaction time.
  • Use catalysts like Pd(OAc)₂ for cross-coupling steps (if applicable).
  • Monitor reaction progress via TLC (e.g., ethyl acetate/hexane, 1:5 v/v) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and acetamide carbonyl (δ 170–175 ppm) .
  • FT-IR : Confirm C=O stretching (~1650–1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected m/z for C₂₄H₂₃N₅O₃S: 469.15) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : Based on structurally related acetamides and thiazoles:
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers .
  • Personal Protection : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or microbial enzymes) .
  • QSAR Modeling : Corporate substituent effects (e.g., methoxy vs. nitro groups) to optimize potency .
  • Reaction Pathway Simulation : Apply quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes and intermediates .

Q. How should researchers resolve contradictions in reported biological activity data for similar thiazolo-triazole derivatives?

  • Methodological Answer :
  • Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls to reduce variability .
  • SAR Analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) on activity .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends .

Q. What strategies can mitigate low yields in the final acetylation step of the synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate acetylation .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

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